molecular formula C12H15NO B050885 ((1R,2R)-2-(2,3-Dihydrobenzofuran-4-yl)cyclopropyl)methanamine CAS No. 1400898-49-8

((1R,2R)-2-(2,3-Dihydrobenzofuran-4-yl)cyclopropyl)methanamine

Cat. No.: B050885
CAS No.: 1400898-49-8
M. Wt: 189.25 g/mol
InChI Key: FXYHNSKFBUUONP-GZMMTYOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(-)-(trans)-2-(2,3-Dihydrobenzofuran-4-yl)cyclopropanemethanamine” is a complex organic compound that features a cyclopropane ring attached to a methanamine group, with a dihydrobenzofuran moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “(-)-(trans)-2-(2,3-Dihydrobenzofuran-4-yl)cyclopropanemethanamine” typically involves multiple steps:

    Formation of the Dihydrobenzofuran Moiety: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the dihydrobenzofuran moiety.

    Reduction: Reduction reactions can target the cyclopropane ring or the methanamine group.

    Substitution: Various substitution reactions can occur, especially at the aromatic ring of the dihydrobenzofuran moiety.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Electrophilic aromatic substitution using reagents like halogens or nitrating agents.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used but could include oxidized or reduced forms of the original compound, as well as various substituted derivatives.

Scientific Research Applications

“(-)-(trans)-2-(2,3-Dihydrobenzofuran-4-yl)cyclopropanemethanamine” could have several applications in scientific research:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Possible therapeutic applications due to its structural similarity to known bioactive compounds.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action for “(-)-(trans)-2-(2,3-Dihydrobenzofuran-4-yl)cyclopropanemethanamine” would depend on its specific interactions with molecular targets. This could involve binding to receptors, enzymes, or other proteins, leading to modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(2,3-Dihydrobenzofuran-4-yl)cyclopropanemethanamine: Lacks the stereochemistry of the original compound.

    4-(2,3-Dihydrobenzofuran-4-yl)cyclopropanemethanamine: Different position of the cyclopropane ring.

    2-(2,3-Dihydrobenzofuran-4-yl)cyclopropanecarboxylic acid: Contains a carboxylic acid group instead of a methanamine group.

Uniqueness

The unique combination of the cyclopropane ring, dihydrobenzofuran moiety, and methanamine group, along with its specific stereochemistry, makes “(-)-(trans)-2-(2,3-Dihydrobenzofuran-4-yl)cyclopropanemethanamine” distinct from other similar compounds. This uniqueness could translate to specific biological activities or chemical properties that are not observed in related compounds.

Properties

IUPAC Name

[(1R,2R)-2-(2,3-dihydro-1-benzofuran-4-yl)cyclopropyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO/c13-7-8-6-11(8)9-2-1-3-12-10(9)4-5-14-12/h1-3,8,11H,4-7,13H2/t8-,11+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXYHNSKFBUUONP-GZMMTYOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=CC=CC(=C21)C3CC3CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC2=CC=CC(=C21)[C@@H]3C[C@H]3CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.